molecular formula C10H8O4 B1296186 1-Oxo-isochroman-3-carboxylic acid CAS No. 5762-27-6

1-Oxo-isochroman-3-carboxylic acid

Cat. No. B1296186
CAS RN: 5762-27-6
M. Wt: 192.17 g/mol
InChI Key: AMDCSPFANXXWQC-UHFFFAOYSA-N
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Description

“1-Oxo-isochroman-3-carboxylic acid” is a chemical compound with the molecular formula C10H8O4 and a molecular weight of 192.17 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Oxo-isochroman-3-carboxylic acid” are not well-documented. The compound has a density of 1.4±0.1 g/cm3, a boiling point of 471.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Configuration and Conformational Studies

  • 1-Oxo-isochroman-3-carboxylic acid derivatives have been studied for their configuration and conformational properties. An example includes the study of 1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester, confirming its trans-configuration and a specific conformation with diaxial H-3 and H-4 atoms in the solid state. This research highlights the conformational versatility of such compounds in different solvents, as determined by NMR experiments (Bogdanov et al., 2004).

Synthesis and Biological Activities

  • Research on 1-oxo-3-substitute-isothiochroman-4-carboxylic acid compounds has demonstrated their potential in inhibiting FAS (fatty acid synthase) in vitro. Certain compounds in this series have shown effective FAS inhibition activities, suggesting their therapeutic potential (Wang et al., 2009).

Biotechnological Production

  • Biotechnologically produced oxo-carboxylic acids, including certain 1-oxo-isochroman derivatives, are of interest in organic synthesis. They offer a "green" alternative for introducing oxo- and hydroxy-carboxylic acids into organic compounds. This approach emphasizes the use of renewable raw materials and aims at minimizing technological efforts in acid production (Aurich et al., 2012).

Catalytic Synthesis

  • The synthesis of 1-aryl isochroman-3-ones, potentially including 1-oxo-isochroman-3-carboxylic acid derivatives, has been achieved via a novel route involving trifluoroacetic anhydride-mediated intermolecular annulation. This research opens up new possibilities for the efficient and environmentally friendly synthesis of isochroman derivatives (Chang et al., 2019).

properties

IUPAC Name

1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)8-5-6-3-1-2-4-7(6)10(13)14-8/h1-4,8H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDCSPFANXXWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295316
Record name 1-Oxo-isochroman-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-isochroman-3-carboxylic acid

CAS RN

5762-27-6
Record name 5762-27-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Oxo-isochroman-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3
Citations
N Lakshminarayana, YR Prasad, L Gharat… - European journal of …, 2009 - Elsevier
A series of novel isochroman mono-carboxylic acid derivatives were synthesized, characterized and evaluated for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B) in vitro …
Number of citations: 45 www.sciencedirect.com
LR Dub
Number of citations: 0
АБ Зіменковський - Клінічна фармація, фармакотерапія та ме …, 2009 - researchgate.net
… 3-methyl-1-oxo-isochroman-3-carboxylic acid amides as … target 3-methyl1-oxo-isochroman-3-carboxylic acid amides the … 3methyl-1-oxo-isochroman-3-carboxylic acid amides allowed …
Number of citations: 2 www.researchgate.net

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